molecular formula C21H13N3O7S2 B15041042 (5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15041042
M. Wt: 483.5 g/mol
InChI Key: YYELYRLDEXFWPO-YBFXNURJSA-N
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Description

The compound (5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a thiazolidinone ring, and nitrophenyl groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidinone precursors, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and furan-containing compounds. Examples include:

    Thiazolidin-4-one derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

Uniqueness

The uniqueness of (5E)-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13N3O7S2

Molecular Weight

483.5 g/mol

IUPAC Name

(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13N3O7S2/c1-30-14-5-7-16(17(10-14)24(28)29)18-8-6-15(31-18)11-19-20(25)22(21(32)33-19)12-3-2-4-13(9-12)23(26)27/h2-11H,1H3/b19-11+

InChI Key

YYELYRLDEXFWPO-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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